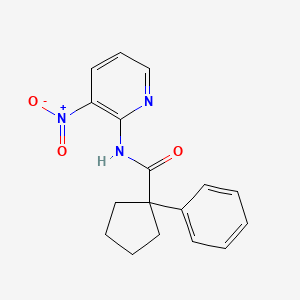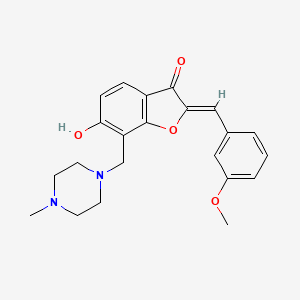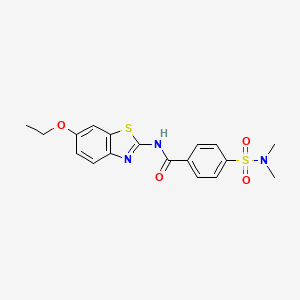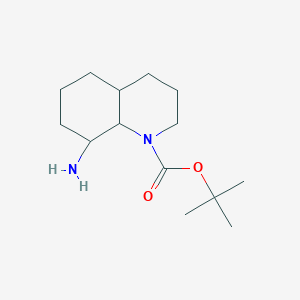
2-Fluoro-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodoaniline is an organic compound with the molecular formula C6H5FIN . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of anilines like this compound can be achieved through several methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . A specific preparation method for this compound involves introducing a carboxyl group by taking o-fluoroiodobenzene as a starting material, then carrying out rearrangement and finally removing-BOC .Molecular Structure Analysis
The molecular weight of this compound is 237.02 . Its InChI code is 1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored in a well-ventilated place with the container kept tightly closed .Scientific Research Applications
1. Synthesis of Antitumor Compounds
2-Fluoro-3-iodoaniline has been utilized in the synthesis of antitumor compounds. For instance, it's used in the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).
2. Synthesis of Fluoroalkylated Indole Derivatives
It's been used in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines. This process leads to the synthesis of fluoroalkylated indole derivatives, which are valuable in organic synthesis (Konno et al., 2004).
3. In Metabolic Fate Studies
This compound has been used in studies to understand the metabolic fate of iodinated compounds. High-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS) was employed to profile the iodine-containing metabolites produced in earthworms exposed to this compound (Duckett et al., 2003).
4. Synthesis of L-3-F-Tyrosine Intermediate
The compound has been synthesized from o-amino-anisole through various chemical reactions, serving as an intermediate in the synthesis of L-3-F-tyrosine (Huang & Tian, 2004).
5. Development of 2-Fluoroalkylated Quinoxalines
In a novel approach, 2-fluoroalkylated 3-iodoquinoxalines were synthesized under visible-light irradiation at room temperature using a halogen-bond-promoted double radical isocyanide insertion with perfluoroalkyl iodides (Sun et al., 2016).
6. Photodegradation Studies
This compound's derivatives, such as haloanilines, have been studied for their photodegradation properties. This research is significant in understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).
7. Nucleobase-Specific Hybridization Probes
A 3-fluoro-6-methylaniline nucleoside, which is related to this compound, was synthesized and incorporated into oligonucleotides. This compound showed significant potential as a mercury-mediated base pair forming agent in nucleobase-specific hybridization probes (Aro-Heinilä et al., 2019).
8. Nonlinear Optical Investigations
Studies on the nonlinear optical properties of compounds related to this compound, like 3‑chloro 4-fluoro aniline and 2-iodo aniline, have been carried out to assess their effectiveness in optical devices (George et al., 2021).
9. Production of Radiopharmaceuticals
This compound has been used in the synthesis of 6-18F-fluoro-l-dopa (18F-FDOPA), a radiopharmaceutical for evaluating presynaptic dopaminergic function using PET imaging (Libert et al., 2013).
10. Fluorination of 1,3-Dicarbonyl Compounds
The compound has been involved in catalytic fluorination processes of 1,3-dicarbonyl compounds, demonstrating its utility in organic synthesis and the production of valuable fluorinated organic compounds (Kitamura et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The presence of fluorine and iodine atoms on the benzene ring may influence the compound’s reactivity and interaction with its targets. More research is required to elucidate the specific mode of action of 2-Fluoro-3-iodoaniline.
Biochemical Pathways
It’s known that fluorinated compounds can be metabolized by microorganisms, potentially affecting various biochemical pathways
Pharmacokinetics
More research is needed to understand these properties .
Result of Action
As an aniline derivative, it may have various biological effects depending on its specific targets and mode of action
Biochemical Analysis
Biochemical Properties
It is known that halogenated anilines like 2-Fluoro-3-iodoaniline can participate in various biochemical reactions
Cellular Effects
It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study on the earthworm Eisenia veneta exposed to 2-fluoro-4-iodoaniline showed the presence of iodine-containing metabolites
Metabolic Pathways
It is known that halogenated anilines can undergo various metabolic transformations
Transport and Distribution
It is likely that the compound interacts with certain transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that the compound has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
2-fluoro-3-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPYYLNAFEZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)



![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)

![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)

